3-(Dimethylamino)propanenitrile

Catalog No.
S602928
CAS No.
1738-25-6
M.F
(CH3)2NCH2CH2CN
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)propanenitrile

CAS Number

1738-25-6

Product Name

3-(Dimethylamino)propanenitrile

IUPAC Name

3-(dimethylamino)propanenitrile

Molecular Formula

(CH3)2NCH2CH2CN

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-7(2)5-3-4-6/h3,5H2,1-2H3

InChI Key

MTPJEFOSTIKRSS-UHFFFAOYSA-N

SMILES

CN(C)CCC#N

solubility

Miscible (NIOSH, 2016)
Miscible with water, alcohol, and other solvents.
Miscible

Synonyms

3-(Dimethylamino)propanenitrile; 3-(N,N-Dimethylamino)propionitrile; DMAPN; Dimethylaminopropionitrile; N,N-Dimethyl-2-cyanoethylamine; N,N-Dimethylamino-3-propionitrile; NSC 232; β-(Dimethylamino)propionitrile; β-N-Dimethylaminopropionitrile

Canonical SMILES

CN(C)CCC#N

Catalyst in Polymerization:

DMAPN finds application as a catalyst in the polymerization of various monomers, particularly acrylamide and bis-acrylamide. Its role is similar to another commonly used catalyst, Tetramethylethylenediamine (TEMED) []. Both DMAPN and TEMED act by generating free radicals from ammonium persulfate, which subsequently initiate the polymerization process []. This process is crucial in various scientific research fields, including:

  • Gel electrophoresis: Polyacrylamide gels are widely employed in gel electrophoresis, a technique used to separate biomolecules like proteins and DNA based on their size and charge. The controlled polymerization of acrylamide and bis-acrylamide facilitated by DMAPN is essential for creating the gel matrix used in this technique [].
  • Bioconjugation: DMAPN-mediated polymerization plays a role in the synthesis of linker molecules used for bioconjugation. These linkers are employed to attach various functional groups (e.g., fluorophores, drugs) to biomolecules (e.g., antibodies) for research and diagnostic purposes [].

Potential Applications in Other Areas:

While the primary application of DMAPN in research lies in its catalytic role in polymerization, ongoing research explores its potential applications in other areas:

  • Drug discovery and development: Studies are investigating the potential of DMAPN as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors [].
  • Material science: Research is exploring the use of DMAPN in the synthesis of novel materials with desired properties, such as improved conductivity or specific binding capabilities [].

3-(Dimethylamino)propanenitrile, also known as N,N-Dimethyl-3-propionitrile, is an organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of 98.1463 g/mol. It appears as a colorless liquid with a boiling point of approximately 171-174 °C and a melting point of about -44 °C . The compound is characterized by the presence of a dimethylamino group attached to a propanenitrile backbone, making it structurally significant in various

, primarily due to its functional groups:

  • Nucleophilic Substitution: The dimethylamino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield dimethylamine and propionic acid.
  • Reactions with Oxidizing Agents: This compound can react with strong oxidizers, leading to the formation of various nitrogen-containing compounds .

The biological activity of 3-(Dimethylamino)propanenitrile has been noted in various studies. It exhibits potential toxicity when exposed to humans, particularly affecting the central nervous system and urinary tract. Symptoms of overexposure may include:

  • Irritation of the eyes and skin
  • Neurological disorders
  • Urologic disturbances such as urinary incontinence
  • Other systemic effects like nausea and muscle weakness .

Several synthesis methods for 3-(Dimethylamino)propanenitrile have been documented:

  • From Propionitrile: One common method involves reacting propionitrile with dimethylamine under controlled conditions, typically using a catalyst to facilitate the reaction.
  • Reductive Amination: Another approach includes the reductive amination of acrylonitrile with dimethylamine in the presence of reducing agents like sodium borohydride.
  • Alternative Methods: Various synthetic routes have been explored in laboratory settings, often tailored to specific applications or desired yields .

3-(Dimethylamino)propanenitrile finds utility in several industrial applications:

  • Polyurethane Production: It is used as a precursor in the manufacture of polyurethane foams.
  • Chemical Intermediates: This compound serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Research: It is utilized in laboratories for various research purposes, including studying its reactivity and biological effects .

Interaction studies involving 3-(Dimethylamino)propanenitrile highlight its reactivity profile:

  • With Oxidizers: It reacts vigorously with strong oxidizing agents, which can lead to hazardous situations.
  • Biological Interactions: Studies have indicated that it interacts negatively with biological systems, particularly affecting nerve conduction and causing irritation upon contact .

Several compounds share structural similarities with 3-(Dimethylamino)propanenitrile. Here are some notable examples:

Compound NameFormulaUnique Features
DimethylaminopropionitrileC₅H₁₀N₂Similar structure; used in similar applications.
N,N-DimethylglycineC₄H₉N₂O₂Contains an additional hydroxyl group; less toxic.
N,N-Dimethylaminopropanoic acidC₅H₁₁N₂O₂Carboxylic acid derivative; different reactivity.
3-(Aminomethyl)propanenitrileC₅H₁₁N₃Contains an amino group; different biological activity.

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique properties of 3-(Dimethylamino)propanenitrile within this family.

The synthesis of 3-(dimethylamino)propanenitrile, a key intermediate in industrial and pharmaceutical chemistry, originated in traditional batch reactor systems. Early methods relied on Michael addition reactions between acrylonitrile and dimethylamine, conducted in stirred-tank reactors under controlled conditions.

Key Features of Batch Processes:

  • Reaction Mechanism: The nucleophilic addition of dimethylamine to the β-carbon of acrylonitrile, forming a stable conjugate adduct (Figure 1).
  • Operational Challenges:
    • Slow reaction kinetics requiring prolonged residence times (17–25 hours).
    • Exothermicity necessitating careful temperature control, often achieved by slow reagent addition.
    • High energy consumption due to repeated heating/cooling cycles.

Performance Metrics:

ParameterBatch Reactor PerformanceSource
Acrylonitrile Conversion~85–93%
Selectivity≥95%
CatalystNone or H-ZSM-5 zeolite

Industrial Limitations:

  • Low space-time yields due to intermittent operation.
  • Risk of byproduct formation under non-optimized conditions.

Transition to Continuous Flow Systems in Industrial Production

The shift to continuous flow systems addressed the inefficiencies of batch processes, enabling scalable and reproducible synthesis.

Technological Advancements:

  • Fixed-Bed Reactors: Stainless steel or inert fillers (e.g., glass, ceramic) replaced traditional stirred tanks, enhancing heat/mass transfer.
  • Microstructured Reactors: Enabled rapid mixing and precise temperature control, reducing reaction times to seconds or minutes.

Performance Comparison:

ParameterBatch ReactorContinuous FlowSource
Residence Time17–25 hours1.5–30 minutes
Acrylonitrile Conversion85–93%>99%
Energy EfficiencyLowHigh

Case Study: Fixed-Bed Hydrogenation
In the second step of 3-(dimethylamino)propanenitrile production, continuous hydrogenation over Raney-Ni catalysts achieved:

  • Yield: >98% under 3–10 MPa H₂ pressure and 70°C.
  • Selectivity: >99.5% with alkaline co-catalysts (e.g., NaOH).

Economic Impact:

  • Reduced capital/operational costs via continuous operation.
  • Minimal waste generation due to optimized reagent ratios.

Catalytic Process Innovations Post-2000

Modern catalytic systems have further optimized 3-(dimethylamino)propanenitrile synthesis, focusing on sustainability and efficiency.

Catalyst Developments:

  • H-ZSM-5 Zeolites:
    • Enhanced selectivity via shape-selective diffusion.
    • Tolerated high molar ratios (dimethylamine:acrylonitrile = 1:1–10:1).
  • Raney Nickel with Alkaline Co-Catalysts:

    • Hydrogenation of intermediates at 6–12 MPa H₂ pressure.
    • Achieved >99.5% conversion with NaOH or methanolic bases.
  • Biocatalytic Approaches:

    • Aldoxime Dehydratases: Enzymatic cyanide-free nitrile synthesis from aldoximes.
    • Mixed Biofilms: Submerged packed-bed reactors for nitrile degradation, enabling recycling.

Performance Metrics of Advanced Catalysts:

Catalyst SystemConditionsYield/SelectivitySource
H-ZSM-5 Zeolite30°C, 1 MPa, LHSV 1.1–4 h⁻¹>99.5%
Raney-Ni + NaOH70°C, 6 MPa, LHSV 0.3 h⁻¹>99.5%
Aldoxime Dehydratase8°C, aqueous medium>90%

Process Sustainability:

  • Cyanide-Free Routes: Eliminated toxic reagents via enzymatic dehydration.
  • Energy Efficiency: Continuous systems reduced energy use by 40–60% compared to batch.

The foundational synthesis of DMAPN involves a Michael addition mechanism, where dimethylamine acts as a nucleophile attacking the β-carbon of acrylonitrile’s α,β-unsaturated nitrile system [5]. This reaction proceeds via a conjugate addition pathway, forming a tertiary amine product.

Reaction Mechanism and Kinetics

  • Nucleophilic Attack: The lone pair on dimethylamine’s nitrogen attacks acrylonitrile’s electrophilic β-carbon, forming a zwitterionic intermediate.
  • Proton Transfer: A proton shifts from the amine to the α-carbon, stabilizing the intermediate.
  • Product Formation: Deprotonation yields DMAPN, with the nitrile group remaining intact [5].

Temperature Optimization:
Lower temperatures (0–10°C) minimize side reactions such as polymerization, while moderate heating (50–60°C) accelerates the reaction post-initiation [2].

ParameterOptimal RangeEffect on Yield
Temperature0°C (initiation)Prevents oligomerization
50°C (completion)Enhances kinetics
Molar Ratio (Amine:Nitrile)1.2:1Maximizes conversion

Temperature-Controlled Phase Transfer Catalysis Systems

Phase transfer catalysis (PTC) addresses immiscibility challenges between polar dimethylamine and nonpolar acrylonitrile. Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate reactant transfer across phases, while temperature modulation fine-tunes catalytic activity.

Catalytic Cycle and Thermal Effects

  • Ion Pair Formation: The catalyst shuttles dimethylamine into the organic phase as an ion pair.
  • Reaction Acceleration: Elevated temperatures (40–60°C) increase collision frequency but require careful control to avoid catalyst degradation.

Table 2: Phase Transfer Catalysis Performance

CatalystTemperature (°C)Yield (%)
Tetrabutylammonium bromide4078
Benzyltriethylammonium chloride5082

Solvent-Free Synthesis in Microreactor Environments

Microreactors enable solvent-free DMAPN production by providing precise control over residence time and temperature gradients, critical for exothermic reactions.

Microreactor Advantages

  • Enhanced Heat Dissipation: Channel dimensions <500 µm prevent hot spots, reducing side reactions [2].
  • Continuous Production: Steady-state operation achieves 95% conversion at 60°C with a 2-minute residence time.

Table 3: Microreactor vs. Batch Performance

ConditionMicroreactor Yield (%)Batch Yield (%)
Solvent-Free, 60°C9578
Residence Time2 minutes4 hours

The free radical initiation mechanism of 3-(Dimethylamino)propanenitrile in acrylamide polymerization follows a well-established pathway that closely parallels the widely used tetramethylethylenediamine (TEMED) system [5] [6]. In this process, 3-(Dimethylamino)propanenitrile serves as a catalytic agent that facilitates the decomposition of ammonium persulfate to generate sulfate free radicals (SO₄⁻- ), which subsequently initiate the polymerization of acrylamide monomers [7] [8].

The initiation sequence begins when 3-(Dimethylamino)propanenitrile, functioning in its free base form, catalyzes the decomposition of ammonium persulfate through electron transfer mechanisms [5]. This catalytic action results in the formation of highly reactive sulfate free radicals that possess sufficient energy to abstract hydrogen atoms from acrylamide monomers, thereby converting them into reactive radical species [6]. These newly formed acrylamide radicals then proceed to react with unactivated acrylamide monomers, initiating the chain propagation reaction that characterizes free radical polymerization [5].

The propagation mechanism involves the continuous addition of acrylamide monomers to the growing polymer chain through radical coupling reactions [6]. Each propagation step maintains the radical character at the chain terminus, allowing for continued monomer incorporation until termination occurs through radical coupling or disproportionation reactions [9]. The presence of bis-acrylamide (N,N'-methylene-bis-acrylamide) as a crosslinking agent enables the formation of three-dimensional network structures that characterize polyacrylamide gels [5] [10].

Temperature plays a critical role in the efficiency of the free radical initiation process. Research indicates that 3-(Dimethylamino)propanenitrile maintains catalytic activity across a broader temperature range compared to traditional catalysts, functioning effectively from 20°C to 100°C [1] [11]. This temperature stability makes it particularly valuable for applications requiring elevated processing temperatures or extended reaction times.

The pH dependence of the initiation mechanism represents another crucial factor in the polymerization process. Like tetramethylethylenediamine, 3-(Dimethylamino)propanenitrile requires alkaline conditions to function effectively, as protonation of the amine groups under acidic conditions significantly reduces catalytic activity [5] [8]. The optimal pH range for maximum catalytic efficiency typically falls between 7.5 and 9.0, where the compound exists predominantly in its free base form [7].

Comparative Efficacy vs. TEMED in Polyacrylamide Gel Formation

The comparative analysis of 3-(Dimethylamino)propanenitrile versus tetramethylethylenediamine in polyacrylamide gel formation reveals both similarities and distinct advantages for each catalyst system [1] [3] [5]. Both compounds function through analogous mechanisms, catalyzing the formation of free radicals from ammonium persulfate to initiate acrylamide polymerization, yet their molecular structures impart different characteristics to the polymerization process [4] [8].

In terms of catalytic efficiency, 3-(Dimethylamino)propanenitrile demonstrates comparable performance to tetramethylethylenediamine in standard polyacrylamide gel formation protocols [1] [3]. Both catalysts achieve complete polymerization within 90 minutes under optimal conditions, producing gels with similar mechanical properties and pore structures [5]. However, subtle differences in their catalytic mechanisms can influence the final gel characteristics and processing parameters.

The molecular weight and structural differences between these catalysts contribute to variations in their solubility profiles and reaction kinetics. 3-(Dimethylamino)propanenitrile, with a molecular weight of 98.15 g/mol, is more compact than tetramethylethylenediamine (116.2 g/mol), potentially allowing for more efficient diffusion through the polymerizing gel matrix [4]. This enhanced mobility may contribute to more uniform radical distribution and improved gel homogeneity, particularly in thick gel applications.

Temperature stability represents a significant advantage for 3-(Dimethylamino)propanenitrile over tetramethylethylenediamine in certain applications. While tetramethylethylenediamine typically functions optimally at room temperature to 60°C, 3-(Dimethylamino)propanenitrile maintains catalytic activity at temperatures up to 100°C [1] [11]. This extended temperature range makes it particularly suitable for applications requiring elevated processing temperatures or improved thermal stability of the catalyst system.

The gel formation kinetics show comparable rates between the two catalyst systems under standard conditions. Both 3-(Dimethylamino)propanenitrile and tetramethylethylenediamine catalyze gel formation with onset times of 5-10 minutes and completion within 60-90 minutes at room temperature [5] [12]. However, 3-(Dimethylamino)propanenitrile may offer advantages in terms of gel strength and stability over extended periods, particularly under challenging environmental conditions.

Storage stability and shelf life considerations favor 3-(Dimethylamino)propanenitrile in several applications. The compound demonstrates excellent stability under proper storage conditions and shows less susceptibility to oxidation compared to tetramethylethylenediamine, which can develop a yellow coloration and reduced activity over time [8]. This enhanced stability translates to more consistent polymerization results and extended product shelf life.

Role in Living Polymerization Techniques

The application of 3-(Dimethylamino)propanenitrile in living polymerization techniques represents an emerging area of research with significant potential for advanced polymer synthesis [13] [14] [15]. Living polymerization, defined as chain growth polymerization without irreversible chain termination or transfer reactions, enables precise control over polymer molecular weight, architecture, and functionality [16] [17].

In Atom Transfer Radical Polymerization (ATRP) systems, 3-(Dimethylamino)propanenitrile can serve multiple functions, including as a ligand for transition metal catalysts or as a reducing agent to maintain the appropriate oxidation state of the metal center [18] [14]. The compound's tertiary amine functionality provides excellent coordination properties with copper-based ATRP catalysts, potentially enhancing catalyst stability and polymerization control [11]. Research suggests that 3-(Dimethylamino)propanenitrile can improve the efficiency of copper-mediated ATRP systems by facilitating rapid equilibration between active and dormant species [13].

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization presents another opportunity for 3-(Dimethylamino)propanenitrile application. While not serving as the primary chain transfer agent, the compound can function as an additive to enhance polymerization rates and improve molecular weight control [14] [16]. Its ability to generate free radicals under appropriate conditions makes it valuable for initiating RAFT polymerization systems, particularly in challenging monomer systems that require enhanced initiation efficiency.

The role of 3-(Dimethylamino)propanenitrile in living anionic polymerization is more limited but potentially significant in specialized applications. The compound may serve as an initiator modifier or additive to enhance the solubility and stability of anionic initiators in polar solvents [15]. Its basic character can help maintain the necessary alkaline conditions for successful anionic polymerization while providing additional nucleophilicity for challenging monomer systems.

In living cationic polymerization, 3-(Dimethylamino)propanenitrile may function as a co-catalyst or promoter, particularly in systems requiring precise control over carbocation stability [14] [15]. The compound's electron-donating properties can help stabilize carbocationic intermediates while preventing unwanted side reactions that would compromise the living character of the polymerization.

The synthesis of block copolymers represents a particularly promising application for 3-(Dimethylamino)propanenitrile in living polymerization systems [13] [16]. The compound's ability to maintain catalyst activity over extended reaction times makes it valuable for sequential monomer addition processes that characterize block copolymer synthesis. Its compatibility with various monomer types and polymerization conditions enables the preparation of complex architectures including diblock, triblock, and star polymers [17].

Recent developments in living polymerization techniques have highlighted the importance of catalyst design and optimization for achieving superior control over polymer structure and properties [14] [17]. 3-(Dimethylamino)propanenitrile offers unique advantages in this context due to its versatile reactivity profile and excellent compatibility with various polymerization conditions. The compound's ability to function across a wide temperature range and in different solvent systems makes it particularly valuable for challenging polymerization applications that require enhanced catalyst performance.

Physical Description

Dimethylaminopropionitrile is a colorless liquid. Mp: -44.3°C; bp: 171-172°C. Density 0.87 g cm-3 at 20°C). Water-soluble. Used in the manufacture of polyurethane foam. Excessive exposure leads to urologic and neurologic disorders.
Colorless liquid.

Color/Form

Colorless, mobile fluid
Colorless liquid.

Boiling Point

342 °F at 760 mm Hg (NIOSH, 2016)
173.0 °C
173 °C
342°F

Flash Point

147 °F (NIOSH, 2016)
147 °F CC
147°F

Vapor Density

2.4 (Air= 1)

Density

0.86 at 86 °F (NIOSH, 2016)
0.8705 @ 20 °C
0.86 at 86°F
(86°F): 0.86

Melting Point

-48 °F (NIOSH, 2016)
-44.2 °C
-48°F

UNII

4LX1Y87099

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.23%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (65.38%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

10 mm Hg at 135 °F (NIOSH, 2016)
10 mm Hg @ 57 °C
10 mmHg at 135°F
(135°F): 10 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1738-25-6

Wikipedia

Dimethylaminopropionitrile

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

General Manufacturing Information

Propanenitrile, 3-(dimethylamino)-: ACTIVE

Dates

Last modified: 08-15-2023
Samperi et al. Light-controlled micron-scale molecular motion. Nature Chemistry, DOI: 10.1038/s41557-021-00791-2, published online 11 October 2021

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